Cas no 2229345-96-2 (N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine)
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine
- 2229345-96-2
- EN300-1810386
- SCHEMBL15998487
-
- Inchi: 1S/C13H14N2/c1-14-13(8-9-13)12-7-6-10-4-2-3-5-11(10)15-12/h2-7,14H,8-9H2,1H3
- InChI Key: XEFYQERBKKNZQN-UHFFFAOYSA-N
- SMILES: N(C)C1(C2C=CC3C=CC=CC=3N=2)CC1
Computed Properties
- Exact Mass: 198.115698455g/mol
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 24.9Ų
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810386-0.05g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-0.1g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-0.25g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-0.5g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-1.0g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 1g |
$1229.0 | 2023-05-26 | ||
| Enamine | EN300-1810386-2.5g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-5.0g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 5g |
$3562.0 | 2023-05-26 | ||
| Enamine | EN300-1810386-10.0g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 10g |
$5283.0 | 2023-05-26 | ||
| Enamine | EN300-1810386-1g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1810386-5g |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine |
2229345-96-2 | 5g |
$3562.0 | 2023-09-19 |
N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine
Recent Advances in the Study of N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine (CAS: 2229345-96-2)
The compound N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine (CAS: 2229345-96-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine, with optimized routes yielding high purity and scalability. The compound's cyclopropane ring, fused with a quinoline moiety, has been shown to confer remarkable stability and bioavailability, making it an attractive scaffold for further medicinal chemistry exploration.
In vitro and in vivo pharmacological evaluations have demonstrated that N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine exhibits promising activity against a range of biological targets. Notably, it has shown potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate possible neuroprotective properties, which are currently under investigation for neurodegenerative disorders.
Mechanistic studies have begun to elucidate the molecular interactions of N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine with its biological targets. X-ray crystallography and molecular docking simulations have revealed key binding interactions, providing a structural basis for its observed bioactivity. These insights are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Despite these promising findings, challenges remain in the development of N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine as a therapeutic agent. Issues such as metabolic stability, toxicity profiles, and formulation optimization are areas of active research. Recent advancements in prodrug strategies and nanoparticle-based delivery systems offer potential solutions to these challenges.
In conclusion, N-methyl-1-(quinolin-2-yl)cyclopropan-1-amine represents a compelling case study in the intersection of chemical synthesis and biological application. Its unique structural features and diverse biological activities position it as a valuable compound for further investigation. Ongoing research efforts are expected to yield deeper insights into its therapeutic potential and pave the way for clinical translation.
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